4-{2-[Methyl(propyl)amino]ethyl}aniline
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Overview
Description
4-{2-[Methyl(propyl)amino]ethyl}aniline is an organic compound that belongs to the class of amines. It contains both aromatic and aliphatic amine groups, making it a versatile molecule in various chemical reactions and applications. The compound’s structure includes a benzene ring substituted with an amino group and a side chain containing a secondary amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[Methyl(propyl)amino]ethyl}aniline typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction. The Friedel-Crafts acylation introduces the propyl group to the benzene ring, and the Clemmensen reduction converts the acyl group to an alkane .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques, ensuring high yield and purity. The process may include catalytic hydrogenation and other reduction methods to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{2-[Methyl(propyl)amino]ethyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert nitro groups back to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for halogenation and nitration reactions.
Major Products
The major products formed from these reactions include various substituted anilines, nitro compounds, and halogenated derivatives.
Scientific Research Applications
4-{2-[Methyl(propyl)amino]ethyl}aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{2-[Methyl(propyl)amino]ethyl}aniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler aromatic amine with a single amino group attached to the benzene ring.
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
N,N-Dimethylaniline: An aniline derivative with two methyl groups attached to the nitrogen atom.
Uniqueness
4-{2-[Methyl(propyl)amino]ethyl}aniline is unique due to its combination of aromatic and aliphatic amine groups, which allows it to participate in a broader range of chemical reactions and applications compared to simpler aniline derivatives .
Properties
Molecular Formula |
C12H20N2 |
---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-[2-[methyl(propyl)amino]ethyl]aniline |
InChI |
InChI=1S/C12H20N2/c1-3-9-14(2)10-8-11-4-6-12(13)7-5-11/h4-7H,3,8-10,13H2,1-2H3 |
InChI Key |
IZEWFBRQIQJARD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)CCC1=CC=C(C=C1)N |
Origin of Product |
United States |
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